molecular formula C8H16O3 B114555 3-Hydroxy-5,5-dimethylhexanoic acid CAS No. 149650-17-9

3-Hydroxy-5,5-dimethylhexanoic acid

Cat. No. B114555
M. Wt: 160.21 g/mol
InChI Key: PHACRADGRHURFF-UHFFFAOYSA-N
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Description

3-Hydroxy-5,5-dimethylhexanoic acid is a chemical compound with the molecular formula C8H16O3 .


Synthesis Analysis

The preparation of the racemate and enantiomers of 3-Hydroxy-5,5-dimethylhexanoic acid has been documented in the literature .


Molecular Structure Analysis

The molecular structure of 3-Hydroxy-5,5-dimethylhexanoic acid consists of 8 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms .


Chemical Reactions Analysis

Specifically, 3-Hydroxy-5,5-dimethylhexanoic acid (HDH) and its derivatives demonstrate competitive inhibition of several carnitine acyltransferases, despite not being substrates for these enzymes.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Hydroxy-5,5-dimethylhexanoic acid include a density of 1.0±0.1 g/cm3, a boiling point of 273.3±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C .

Scientific Research Applications

Chemical Synthesis and Optimization

Research has focused on optimizing the synthesis of related compounds like 3-methoxyhexanoic acid, which involves nucleophilic substitution reactions. This is essential for improving yields and discovering optimal reaction conditions (Han Jianrong, 2013).

Diastereoselective Synthesis

Diastereoselective synthesis techniques have been developed for compounds structurally similar to 3-Hydroxy-5,5-dimethylhexanoic acid. These techniques are crucial for producing specific stereoisomers necessary in pharmaceuticals and other applications (J. Ohtaka et al., 2013), (J. Spengler & F. Albericio, 2014).

Biotechnological Applications

Studies have explored the use of engineered bacteria for the synthesis of polyhydroxyalkanoates (PHA), a biodegradable and biocompatible material used in medical applications. 3-Hydroxy-5,5-dimethylhexanoic acid analogs play a role in these processes (Linping Yu et al., 2020).

Biochemical Analysis and Monitoring Systems

A novel system was proposed for monitoring the pH and electrical conductivity of compounds similar to 3-Hydroxy-5,5-dimethylhexanoic acid. This can be crucial for understanding the biochemical properties of these compounds and their role in processes like odor formation (H. Hirano et al., 2018).

Electrochemical Studies

Research into the electrogeneration of hydroxyl radicals has involved derivatives of 3-Hydroxy-5,5-dimethylhexanoic acid. Such studies have implications in fields like electrochemistry and environmental sciences (Beatrice Marselli et al., 2003).

Tissue Engineering

Studies in tissue engineering have utilized derivatives of 3-Hydroxy-5,5-dimethylhexanoic acid for the differentiation of stem cells into nerve cells. This opens up possibilities in regenerative medicine and tissue repair (Lei Wang et al., 2010).

Environmental Applications

3-Hydroxy-5,5-dimethylhexanoic acid derivatives have also been analyzed for their potential environmental applications, such as serving as markers of endotoxin in environmental samples. This has implications for public health and environmental monitoring (S. Uhlig et al., 2016).

Safety And Hazards

The safety and hazards of 3-Hydroxy-5,5-dimethylhexanoic acid are outlined in its Safety Data Sheet (SDS). The SDS includes information on handling, storage, and disposal, as well as first-aid measures and personal protective equipment recommendations .

properties

IUPAC Name

3-hydroxy-5,5-dimethylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHACRADGRHURFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50933697
Record name 3-Hydroxy-5,5-dimethylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50933697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-5,5-dimethylhexanoic acid

CAS RN

149650-17-9
Record name 3-Hydroxy-5,5-dimethylhexanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149650179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-5,5-dimethylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50933697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
WJ Brouillette, AS Abuelyaman… - Organic preparations …, 1993 - Taylor & Francis
Carnitine (6) is important in mammalian systems as an acceptor (and donor) of acyl groups, which may vary in chain length from acetate to long chain fatty acids. Several carnitine …
Number of citations: 2 www.tandfonline.com
A Saeed, JB McMillin, PE Wolkowicz… - Journal of medicinal …, 1994 - ACS Publications
4.0 mM) for carnitine acetyltransferase (CAT), although the Af-acetyl derivative 4 is about 165 times more potent CK= 0.024 mM) than 3. Compound 3 is also a potent competitive …
Number of citations: 12 pubs.acs.org
A Saeed, JB McMillin, PE Wolkowicz… - Archives of biochemistry …, 1993 - Elsevier
3-Hydroxy-5,5-dimethylhexanoic acid (HDH) is an analogue of carnitine which differs only in the substitution of a quaternary carbon atom for the quaternary ammonium nitrogen. Thus …
Number of citations: 21 www.sciencedirect.com
M Fahim, M Ibrahim, S Zahiruddin… - Phytochemical …, 2019 - Wiley Online Library
Introduction The absence of microbial growth and resistance to oxidative deterioration in fruits of Musa × paradisiaca L. (bananas) is an indication of the presence of antimicrobial and …
VM Rosas-García - 1997 - vtechworks.lib.vt.edu
Full grid-search semiempirical calculations (AM1 and AM1/COSMO) on zwitterionic acetylcarnitine and carnitine, cationic acetylcholine and choline, and 3-acetoxypropanoate and 3-…
Number of citations: 1 vtechworks.lib.vt.edu
JF Acheson - 2015 - search.proquest.com
Diiron enzymes are remarkable catalysts capable of carrying out an array of O 2-dependent oxidation chemistries. Members of this large family of enzymes often employ protein-protein …
Number of citations: 0 search.proquest.com

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